molecular formula C12H17Cl B3191499 2-Chloro-1,3-diisopropylbenzene CAS No. 54845-36-2

2-Chloro-1,3-diisopropylbenzene

Cat. No.: B3191499
CAS No.: 54845-36-2
M. Wt: 196.71 g/mol
InChI Key: JQFVRQDQQXRLBG-UHFFFAOYSA-N
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Description

2-Chloro-1,3-diisopropylbenzene is an organic compound with the molecular formula C12H17Cl. It is a derivative of benzene, where two isopropyl groups and one chlorine atom are substituted at the 1, 3, and 2 positions, respectively. This compound is commonly used as an intermediate in organic synthesis and has various applications in the chemical industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Chloro-1,3-diisopropylbenzene can be synthesized through the chlorination of 1,3-diisopropylbenzene. The reaction typically involves the use of chlorine gas (Cl2) in the presence of a catalyst such as ferric chloride (FeCl3) under controlled conditions. The reaction proceeds as follows:

C6H4(CH(CH3)2)2+Cl2C6H3(CH(CH3)2)2Cl+HCl\text{C}_6\text{H}_4(\text{CH(CH}_3)_2)_2 + \text{Cl}_2 \rightarrow \text{C}_6\text{H}_3(\text{CH(CH}_3)_2)_2\text{Cl} + \text{HCl} C6​H4​(CH(CH3​)2​)2​+Cl2​→C6​H3​(CH(CH3​)2​)2​Cl+HCl

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale chlorination processes. The reaction is carried out in a continuous flow reactor to ensure efficient mixing and temperature control. The product is then purified through distillation to remove any unreacted starting materials and by-products .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-1,3-diisopropylbenzene undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation Reactions: The isopropyl groups can be oxidized to form corresponding alcohols or ketones.

    Reduction Reactions: The compound can be reduced to remove the chlorine atom, yielding 1,3-diisopropylbenzene.

Common Reagents and Conditions

    Substitution: Sodium hydroxide (NaOH) or potassium hydroxide (KOH) in an aqueous or alcoholic medium.

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in an acidic medium.

    Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).

Major Products Formed

    Substitution: 2-Hydroxy-1,3-diisopropylbenzene

    Oxidation: this compound-4-ol

    Reduction: 1,3-Diisopropylbenzene

Scientific Research Applications

2-Chloro-1,3-diisopropylbenzene is used in various scientific research applications, including:

    Chemistry: As an intermediate in the synthesis of more complex organic molecules.

    Biology: In the study of enzyme-catalyzed reactions involving aromatic compounds.

    Medicine: As a precursor in the synthesis of pharmaceutical compounds.

    Industry: In the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-Chloro-1,3-diisopropylbenzene involves its interaction with various molecular targets. In substitution reactions, the chlorine atom acts as a leaving group, allowing nucleophiles to attack the benzene ring. In oxidation reactions, the isopropyl groups are oxidized to form alcohols or ketones, which can further participate in various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

  • 1,2-Diisopropylbenzene
  • 1,4-Diisopropylbenzene
  • 2-Chloro-1,4-diisopropylbenzene

Uniqueness

2-Chloro-1,3-diisopropylbenzene is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and physical properties. The presence of both isopropyl groups and a chlorine atom allows for a wide range of chemical transformations, making it a versatile intermediate in organic synthesis .

Properties

IUPAC Name

2-chloro-1,3-di(propan-2-yl)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17Cl/c1-8(2)10-6-5-7-11(9(3)4)12(10)13/h5-9H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQFVRQDQQXRLBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C(C(=CC=C1)C(C)C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17Cl
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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